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Compound of Interest

Compound Name: Sos1-IN-16

Cat. No.: B15611802

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological
evaluation of the potent and selective Son of sevenless homolog 1 (SOS1) inhibitor, Sos1-IN-
16, and its related analogs. SOS1 is a crucial guanine nucleotide exchange factor (GEF) that
activates RAS proteins, making it a compelling target for therapeutic intervention in RAS-driven
cancers.

Discovery of a Novel Class of Quinazoline-Based
SOS1 Inhibitors

The discovery of Sos1-IN-16 is rooted in a comprehensive drug discovery campaign that
identified a series of potent quinazoline-based inhibitors of the SOS1-KRAS interaction. This
effort, detailed in a 2019 publication in the Proceedings of the National Academy of Sciences
by Hillig et al., utilized a combination of high-throughput screening (HTS) and fragment-based
screening to identify novel chemical scaffolds that disrupt this critical protein-protein interaction.

[1][2]

The initial screening efforts identified a quinazoline hit compound (compound 1) that
demonstrated submicromolar potency in inhibiting SOS1-mediated nucleotide exchange on
KRAS.[1][2] Biophysical assays, including thermal shift assays, isothermal titration calorimetry,
and native mass spectrometry, confirmed that this series of compounds directly binds to SOS1,
not KRAS.[1][2]
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Structure-based drug design, aided by the crystal structure of SOS1 in complex with an early
inhibitor, guided the optimization of the initial hit. This led to the development of a series of
analogs with significantly improved potency and selectivity.[1][2] The final, highly optimized
compound from this study was designated as compound 23 (BAY-293), which exhibited an
IC50 of 21 nM in a KRAS-SOS1 interaction assay.[1][2] While the specific compound "Sos1-IN-
16" (also referred to as Comp 54) with a reported IC50 of 7.2 nM is not explicitly detailed in this
primary publication, it is a member of this potent quinazoline series.

Synthesis of Sos1-IN-16 and Analogs

While the explicit synthesis of Sos1-IN-16 is not publicly available in the peer-reviewed
literature, a detailed synthetic route for a closely related and highly potent analog, compound
22 from the foundational PNAS study, is provided below as a representative example. The
synthesis of Sos1-IN-16 would follow a similar chemical logic.

Representative Synthesis: (R)-N-(1-(4-(2-((dimethylamino)methyl)phenyl)thiophen-2-
yl)ethyl)-6,7-dimethoxy-2-methylquinazolin-4-amine (Compound 22)

The synthesis of the quinazoline core and its subsequent elaboration is a multi-step process.
Scheme 1: Synthesis of the Quinazoline Core

o Step 1: Synthesis of 4-hydroxy-6,7-dimethoxy-2-methylquinazoline. 2-Amino-4,5-
dimethoxybenzoic acid is reacted with acetic anhydride to yield the corresponding acetamido
derivative. Subsequent cyclization with formamide under heating provides the quinazolinone

core.

o Step 2: Chlorination of the quinazolinone. The hydroxyl group at the 4-position is converted
to a chlorine atom using a standard chlorinating agent like phosphoryl chloride (POCI3) or
thionyl chloride (SOCI2) to yield 4-chloro-6,7-dimethoxy-2-methylquinazoline.

Scheme 2: Synthesis of the Amine Side Chain

o Step 1: Synthesis of (R)-1-(4-(2-((dimethylamino)methyl)phenyl)thiophen-2-yl)ethan-1-amine.
This is a more complex fragment requiring a multi-step synthesis, likely involving a Suzuki or
other cross-coupling reaction to link the thiophene and phenyl rings, followed by the
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introduction of the ethylamine and dimethylaminomethyl moieties. The specific steps would
be detailed in the supplementary information of the primary publication.

Scheme 3: Final Coupling Reaction

o The final step involves a nucleophilic aromatic substitution reaction where the 4-chloro-6,7-
dimethoxy-2-methylquinazoline is reacted with (R)-1-(4-(2-
((dimethylamino)methyl)phenyl)thiophen-2-yl)ethan-1-amine in a suitable solvent such as
isopropanol or N,N-dimethylformamide (DMF) with a base like diisopropylethylamine
(DIPEA) to yield the final product, compound 22.

Quantitative Data

The following tables summarize the quantitative data for a selection of the quinazoline-based
SOS1 inhibitors from the primary discovery publication.

Table 1: In Vitro Potency of Quinazoline SOS1 Inhibitors

S0OS1-mediated SOS1-mediated
KRASG12C- . .
Nucleotide Nucleotide
SOSl1cat
Compound . Exchange (On- Exchange (Off-
Interaction IC50 ) 1C50 (nM)[1] ) 1C50 (nM)[1]
assay n assay n
(nM)[1][2]
[2] [2]
1 300 200 300
8 300
12 100
14 50 40 50
15 30 30 30
22 20 20 20
23 (BAY-293) 21 20 20
Sos1-IN-16 7.2

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.pnas.org/doi/10.1073/pnas.1812963116
https://www.researchgate.net/publication/330646915_Discovery_of_potent_SOS1_inhibitors_that_block_RAS_activation_via_disruption_of_the_RAS-SOS1_interaction
https://www.pnas.org/doi/10.1073/pnas.1812963116
https://www.researchgate.net/publication/330646915_Discovery_of_potent_SOS1_inhibitors_that_block_RAS_activation_via_disruption_of_the_RAS-SOS1_interaction
https://www.pnas.org/doi/10.1073/pnas.1812963116
https://www.researchgate.net/publication/330646915_Discovery_of_potent_SOS1_inhibitors_that_block_RAS_activation_via_disruption_of_the_RAS-SOS1_interaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 2: Cellular Activity of Selected SOS1 Inhibitors

- Antiproliferative Activity
PERK Inhibition (K-562

Compound cells) 1C50 ("M)[L][2] (NCI-H358 cells) IC50 (uM)

[1][2]
14 290 2.9
15 180 2.1
22 180 2.5
23 (BAY-293) 180 3.0

Experimental Protocols
KRASG12C-SOS1cat Interaction Assay (FRET)

This assay measures the ability of a compound to disrupt the interaction between KRASG12C
and the catalytic domain of SOS1 (SOS1cat) using Forster Resonance Energy Transfer
(FRET).

o Protein Preparation: Recombinant His-tagged KRASG12C (1-169) and GST-tagged
SOSlcat (564-1049) are expressed and purified.

o Labeling: KRASG12C is labeled with a FRET donor (e.g., Lumi4-Tb cryptate) and SOS1cat
is labeled with a FRET acceptor (e.g., d2).

o Assay Procedure:

o Labeled KRASG12C and SOS1cat are incubated together in an assay buffer (e.g., 50 mM
HEPES pH 7.5, 50 mM NaCl, 5 mM MgClI2, 1 mM DTT, 0.05% BSA).

o Test compounds are added at various concentrations.
o The mixture is incubated to allow for binding to reach equilibrium.

o The FRET signal is measured using a suitable plate reader (excitation at 337 nm,
emission at 620 nm and 665 nm).
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» Data Analysis: The ratio of the acceptor to donor emission is calculated, and IC50 values are
determined by fitting the data to a four-parameter logistic equation.[1][2]

SOS1-mediated Nucleotide Exchange Assay

This assay measures the ability of a compound to inhibit the SOS1-catalyzed exchange of GDP
for a fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP) on KRAS.

o Protein and Nucleotide Preparation: Recombinant KRAS is pre-loaded with GDP.
e Assay Procedure ("On-assay"):

o KRAS-GDP is incubated with SOS1cat and the test compound.

o The reaction is initiated by the addition of the fluorescent GTP analog.

o The increase in fluorescence polarization upon binding of the fluorescent GTP analog to
KRAS is monitored over time.

o Assay Procedure ("Off-assay"):
o KRAS is pre-loaded with the fluorescent GTP analog.

o The reaction is initiated by the addition of a large excess of unlabeled GTP in the presence
of SOS1cat and the test compound.

o The decrease in fluorescence polarization as the fluorescent GTP analog is displaced is
monitored over time.

« Data Analysis: The initial rates of nucleotide exchange are calculated, and IC50 values are
determined.[1][2]

Cellular pERK Inhibition Assay

This assay determines the ability of a compound to inhibit the phosphorylation of ERK, a
downstream effector in the RAS signaling pathway, in a cellular context.
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o Cell Culture: A suitable cell line (e.g., K-562, which has wild-type KRAS) is cultured under
standard conditions.

o Compound Treatment: Cells are treated with various concentrations of the test compound for
a specified period.

e Cell Lysis: Cells are lysed to extract total protein.
e Western Blotting:

o Protein concentrations are determined, and equal amounts of protein are separated by
SDS-PAGE.

o Proteins are transferred to a PVYDF membrane.

o The membrane is probed with primary antibodies specific for phosphorylated ERK (pERK)
and total ERK.

o The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL)
reagent. The band intensities for pERK and total ERK are quantified, and the ratio of pERK
to total ERK is calculated. IC50 values are determined from the dose-response curve.[1][2]

Visualizations
RAS/RAF/MEKI/ERK Signaling Pathway

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.pnas.org/doi/10.1073/pnas.1812963116
https://www.researchgate.net/publication/330646915_Discovery_of_potent_SOS1_inhibitors_that_block_RAS_activation_via_disruption_of_the_RAS-SOS1_interaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Receptor Tyrosine

RAS-GTP
(Active)

Kinase (RTK)

Activation Activation

Cytoplasm

G TP Exchange Phosphorylation

RAS-GDP
(Inactive)

Phosphorylation

Gene Transcription
(Proliferation, Survival)

Click to download full resolution via product page

Caption: The RAS/RAF/MEK/ERK signaling cascade initiated by SOS1.

Experimental Workflow for SOS1 Inhibitor Discovery
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Caption: Workflow for the discovery and optimization of SOS1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15611802#s0s1-in-16-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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